![molecular formula C12H6Cl2N2O B5602899 2-(3,6-dichloropyridin-2-yl)-1,3-benzoxazole](/img/structure/B5602899.png)
2-(3,6-dichloropyridin-2-yl)-1,3-benzoxazole
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Overview
Description
2-(3,6-dichloropyridin-2-yl)-1,3-benzoxazole is a heterocyclic compound that contains both pyridine and benzoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-dichloropyridin-2-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropicolinic acid with o-aminophenol under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-dichloropyridin-2-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(3,6-dichloropyridin-2-yl)-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(3,6-dichloropyridin-2-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazole: This compound shares a similar pyridine ring but has an oxadiazole ring instead of a benzoxazole ring.
2-(3,6-dichloropyridin-2-yl)-1,3-thiazole: This compound has a thiazole ring instead of a benzoxazole ring, offering different chemical and biological properties.
Uniqueness
2-(3,6-dichloropyridin-2-yl)-1,3-benzoxazole is unique due to its specific combination of pyridine and benzoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,6-dichloropyridin-2-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O/c13-7-5-6-10(14)16-11(7)12-15-8-3-1-2-4-9(8)17-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJSYFXWAKLWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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